4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine
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Overview
Description
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine is an organic compound that features a naphthalene ring substituted with a chlorine atom and an ether linkage to a butan-1-amine moiety
Preparation Methods
The synthesis of 4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine typically involves multiple steps. One common synthetic route starts with the chlorination of naphthalene to produce 4-chloronaphthalene. This intermediate is then reacted with an appropriate alcohol to form 4-(4-chloronaphthalen-1-yl)oxy alcohol. The final step involves the reaction of this intermediate with N,N-diethylbutan-1-amine under suitable conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its structural properties.
Medicine: Research into its potential pharmacological effects and therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine include:
4-(4-chloronaphthalen-1-yl)oxypiperidine: This compound has a piperidine ring instead of a butan-1-amine moiety.
2-(4-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a boronic ester group.
(4-chloronaphthalen-1-yl)methanol: This compound has a methanol group instead of the butan-1-amine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO/c1-3-20(4-2)13-7-8-14-21-18-12-11-17(19)15-9-5-6-10-16(15)18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRPMYSYIWTLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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